Cas no 82294-70-0 (4-methyl-1,3-thiazole-5-carbaldehyde)

4-methyl-1,3-thiazole-5-carbaldehyde structure
82294-70-0 structure
4-methyl-1,3-thiazole-5-carbaldehyde
82294-70-0
C5H5NOS
127.164299726486
MFCD07368277
60423
581339

4-methyl-1,3-thiazole-5-carbaldehyde Properties

Names and Identifiers

    • 4-Methyl-5-thiazolecarboxaldehyde
    • FMT
    • 4-Methylthiazole-5-aldehyde
    • 4-methyl-5-formylthiazole
    • 4-Methylthiazole-5-carboxaldehyde
    • 4-methylthiazole-5-carbaldehyde
    • 4-Methyl-1,3-thiazole-5-carbaldehyde
    • 4-methylthiazole-5-carboxyaldehyde
    • 5-Formyl-4-methylthiazole
    • 4-METHYL-5-THIAZOLECARBALDEHYDE
    • 5-THIAZOLECARBOXALDEHYDE, 4-METHYL-
    • JJVIEMFQPALZOZ-UHFFFAOYSA-N
    • 4-Methyl-5-thiazolyl aldehyde
    • 4-Methyl-thiazole-5-carbaldehyde
    • 4-Methyl-5-thiazole carboxaldehyde
    • PubChem9927
    • 4-methyl-5-thiazolaldehyde
    • KSC497Q7T
    • SCHEM
    • 4-Methyl-5-thiazolecarboxaldehyde (ACI)
    • 4-Methyl-5-formyl-1,3-thiazole
    • EN300-93121
    • Z1079442366
    • SCHEMBL363540
    • A840295
    • 82294-70-0
    • BS-3762
    • DTXSID50342386
    • AM20100799
    • 4-METHYL-1,3-THIAZOLE-5-CARBOXALDEHYDE
    • Q-100839
    • FT-0641858
    • M1812
    • 4-Methylthiazole-5-carboxaldehyde, 97%
    • MFCD07368277
    • InChI=1/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H
    • 4-Methyl-1,3-thiazole-5-carbaldehyde #
    • 5-Thiazolecarboxaldehyde 4-methyl
    • BB 0259236
    • AC-5584
    • CS-W011148
    • AKOS000265234
    • A864432
    • SY021358
    • GEO-01943
    • 4-methylthiazol-5-carboaldehyde
    • DB-028974
    • ALBB-006041
    • 4-Methyl-5-thiazolecarboxaldehyde; 4-Methyl-5-formyl-1,3-thiazole; 4-Methyl-5-formylthiazole
    • STK392203
    • +Expand
    • MFCD07368277
    • JJVIEMFQPALZOZ-UHFFFAOYSA-N
    • 1S/C5H5NOS/c1-4-5(2-7)8-3-6-4/h2-3H,1H3
    • O=CC1=C(C)N=CS1

Computed Properties

  • 127.00900
  • 0
  • 3
  • 1
  • 127.00918496g/mol
  • 8
  • 96.4
  • 0
  • 0
  • 0
  • 0
  • 0
  • 1
  • 1.1
  • 58.2

Experimental Properties

  • 1.26400
  • 58.20000
  • 1.601
  • Slightly soluble in water.
  • 118°C/21mmHg(lit.)
  • 74-78 °C (lit.)
  • 91.8 °C
  • Pale yellow crystal
  • 1.27

4-methyl-1,3-thiazole-5-carbaldehyde Security Information

  • GHS05 GHS05
  • 3
  • S26-S39
  • R41; R43
  • Xi Xi
  • NONH for all modes of transport
  • H318
  • P280-P305 + P351 + P338
  • warning
  • Inert atmosphere,2-8°C
  • 41
  • Danger
  • IRRITANT

4-methyl-1,3-thiazole-5-carbaldehyde Customs Data

  • 2934100090
  • China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

4-methyl-1,3-thiazole-5-carbaldehyde Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
abcr
AB246611-1 g
4-Methyl-1,3-thiazole-5-carboxaldehyde; .
82294-70-0
1g
€71.50 2023-04-27
Alichem
A059003931-25g
4-Methylthiazole-5-carbaldehyde
82294-70-0 96%
25g
$155.82 2023-09-01
Apollo Scientific
OR8850-10g
4-Methyl-1,3-thiazole-5-carboxaldehyde
82294-70-0 98%
10g
£105.00 2023-09-01
Chemenu
CM101044-100g
4-Methylthiazole-5-carbaldehyde
82294-70-0 96%
100g
$151 2021-08-06
Crysdot LLC
CD11052073-100g
4-Methylthiazole-5-carbaldehyde
82294-70-0 96%
100g
$137 2024-07-19
Enamine
EN300-93121-0.05g
4-methyl-1,3-thiazole-5-carbaldehyde
82294-70-0 95%
0.05g
$19.0 2024-05-21
eNovation Chemicals LLC
D523589-1g
4-Methyl-5-thiazolecarboxaldehyde
82294-70-0 97%
1g
$180 2022-09-06
Fluorochem
043360-1g
4-Methyl-5-thiazolecarboxaldehyde
82294-70-0 99%
1g
£10.00 2022-03-01
TRC
M331443-1g
4-Methylthiazole-5-carboxaldehyde
82294-70-0
1g
$ 58.00 2023-09-07
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
H61613-1g
4-Methylthiazole-5-carboxaldehyde, 97%
82294-70-0 97%
1g
¥668.00 2023-03-06

4-methyl-1,3-thiazole-5-carbaldehyde Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  30 °C; 1 h, 30 °C
Reference
Study on the synthesis of 4-methyl-5-formylthiazole
Ye, Long-fei; et al, Jingxi Huagong Zhongjianti, 2015, 45(2), 23-25

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: tert-Butyl nitrite Catalysts: Dimethyl sulfoxide Solvents: Tetrahydrofuran ;  20 min, 30 °C; 1 h, 30 °C
Reference
Dimethyl sulfoxide-accelerated reductive deamination of aromatic amines with t-BuONO in tetrahydrofuran
Fang, Lu; et al, Journal of Chemical Research, 2018, 42(11), 579-583

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  rt → -12 °C; -14 - -12 °C; 45 min, 12 °C
1.2 Reagents: Monosodium phosphate Solvents: Water ;  -7 - -5 °C; 4 h, -5 °C
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Reference
Synthesis of 4-methyl-5-thiazolecarboxaldehyde
Li, Yong-wei; et al, Hebei Gongye Keji, 2007, 24(3), 129-130

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  2.5 h, < 40 °C; < 40 °C → 5 °C
1.2 Reagents: Water ;  15 min, < 15 °C
1.3 Reagents: Oxygen ,  Ozone Solvents: Methanol ,  Dichloromethane ;  200 min, -78 °C; -78 °C → -40 °C
1.4 Reagents: Sodium sulfite Solvents: Water ;  -40 °C → 25 °C
Reference
Concise Synthesis of Vinylheterocycles through β-Elimination under Solventless Phase Transfer Catalysis Conditions
Albanese, Domenico; et al, Organic Process Research & Development, 2008, 12(4), 736-739

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Zirconium dioxide ,  Chromium
Reference
Novel direct hydrogenation process of aromatic carboxylic acids to the corresponding aldehydes with zirconia catalyst
Yokoyama, T.; et al, Studies in Surface Science and Catalysis, 1994, 90, 47-58

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Solvents: Water ;  rt → 0 °C; pH 8.6 - 9, 0 °C
1.2 Reagents: Lithium chloride ,  Potassium borohydride Solvents: Ethanol ;  3 h, rt → reflux; cooled
1.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
1.4 Reagents: Tempo ,  Potassium bromide ;  rt → 10 °C; 15 - 20 °C; 30 min, 15 - 20 °C
Reference
Study on the synthesis of 4-methyl-5-formylthiazole
Zhong, Wei-hui; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(3), 486-490

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: 1-Methylpiperazine ,  Vitride Solvents: Toluene ;  1 h, 25 °C
1.2 Solvents: Water
Reference
A facile and selective synthetic method for the preparation of aromatic dialdehydes from diesters via the amine-modified SMEAH reduction system
Hagiya, Kazutake; et al, Synthesis, 2003, (6), 823-828

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Thionyl chloride ;  2 h, reflux
1.2 Reagents: Hydrogen Catalysts: Palladium ,  Barium sulfate Solvents: Xylene ;  140 °C
Reference
Efficient and eco-friendly preparation of 4-methyl-5-formyl-thiazole
Bai, Nan; et al, Molecules, 2008, 13(4), 943-947

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Sodium carbonate Solvents: Ethylene glycol
Reference
Thiamine analogs. I. β-(4-Methyl-5-thiazolyl)alanine
Buchman, Edwin R.; et al, Journal of the American Chemical Society, 1939, 61, 891-3

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid ,  Stannous chloride Solvents: Diethyl ether
Reference
α-Amino-β-(4-methylthiazole-5) propionic acid, a possible precursor of aneurin
Harington, C. R.; et al, Journal of the Chemical Society, 1939, 443, 443-6

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, cooled; 4 h, 25 °C
2.1 Reagents: Sodium hydroxide Catalysts: Benzyltriethylammonium chloride Solvents: Water ;  2.5 h, < 40 °C; < 40 °C → 5 °C
2.2 Reagents: Water ;  15 min, < 15 °C
2.3 Reagents: Oxygen ,  Ozone Solvents: Methanol ,  Dichloromethane ;  200 min, -78 °C; -78 °C → -40 °C
2.4 Reagents: Sodium sulfite Solvents: Water ;  -40 °C → 25 °C
Reference
Concise Synthesis of Vinylheterocycles through β-Elimination under Solventless Phase Transfer Catalysis Conditions
Albanese, Domenico; et al, Organic Process Research & Development, 2008, 12(4), 736-739

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Triphosgene Solvents: 1,2-Dichloroethane ;  0.5 h, 0 - 5 °C
1.2 Solvents: 1,2-Dichloroethane ;  0 - 5 °C; 5 h, reflux; reflux → rt
1.3 Reagents: Water ;  0.5 h, cooled
1.4 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
2.1 Reagents: Sodium nitrite ,  Sodium hypophosphite Solvents: Water ;  2 °C → rt; 3 h, rt
Reference
Synthesis of 4-methyl-5-formylthiazole
Liu, Yan-bin; et al, Zhejiang Huagong, 2012, 43(5), 22-25

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Phosphorus oxychloride ;  cooled; < 20 °C; 1 h, < 20 °C; 4 h, 60 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 6
2.1 Reagents: Sodium nitrite ,  Sulfuric acid Solvents: Water ;  rt → -12 °C; -14 - -12 °C; 45 min, 12 °C
2.2 Reagents: Monosodium phosphate Solvents: Water ;  -7 - -5 °C; 4 h, -5 °C
2.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Reference
Synthesis of 4-methyl-5-thiazolecarboxaldehyde
Li, Yong-wei; et al, Hebei Gongye Keji, 2007, 24(3), 129-130

Synthetic Circuit 14

Reaction Conditions
1.1 Solvents: Dimethylformamide ,  1,2-Dichloroethane ;  0.5 h, 0 °C; 0 °C → reflux; 4 h, reflux
2.1 Reagents: tert-Butyl nitrite Solvents: Dimethyl sulfoxide ,  Tetrahydrofuran ;  30 °C; 1 h, 30 °C
Reference
Study on the synthesis of 4-methyl-5-formylthiazole
Ye, Long-fei; et al, Jingxi Huagong Zhongjianti, 2015, 45(2), 23-25

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Sodium hypophosphite Solvents: Water ;  rt → -5 °C; < 0 °C; 3 h, < 0 °C
2.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Solvents: Water ;  rt → 0 °C; pH 8.6 - 9, 0 °C
2.2 Reagents: Lithium chloride ,  Potassium borohydride Solvents: Ethanol ;  3 h, rt → reflux; cooled
2.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
2.4 Reagents: Tempo ,  Potassium bromide ;  rt → 10 °C; 15 - 20 °C; 30 min, 15 - 20 °C
Reference
Study on the synthesis of 4-methyl-5-formylthiazole
Zhong, Wei-hui; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(3), 486-490

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Bromine Solvents: Ethanol ;  rt → 5 °C; 5 °C; 2 h, 5 °C → rt
1.2 2 h, rt → reflux
1.3 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10, cooled
2.1 Reagents: Sodium nitrite ,  Sulfuric acid ,  Sodium hypophosphite Solvents: Water ;  rt → -5 °C; < 0 °C; 3 h, < 0 °C
3.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite Solvents: Water ;  rt → 0 °C; pH 8.6 - 9, 0 °C
3.2 Reagents: Lithium chloride ,  Potassium borohydride Solvents: Ethanol ;  3 h, rt → reflux; cooled
3.3 Reagents: Hydrochloric acid Solvents: Water ;  neutralized
3.4 Reagents: Tempo ,  Potassium bromide ;  rt → 10 °C; 15 - 20 °C; 30 min, 15 - 20 °C
Reference
Study on the synthesis of 4-methyl-5-formylthiazole
Zhong, Wei-hui; et al, Gaoxiao Huaxue Gongcheng Xuebao, 2009, 23(3), 486-490

4-methyl-1,3-thiazole-5-carbaldehyde Raw materials

4-methyl-1,3-thiazole-5-carbaldehyde Preparation Products

4-methyl-1,3-thiazole-5-carbaldehyde Suppliers

Hubei Chenghai Chemical Co.,Ltd.
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(CAS:82294-70-0)
HU MENG YAO
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YING WEN MING CHENG H u b e i T u o b a n g C h e m i c a l C o . , L t d .
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SHANG HAI YUAN YE Biotechnology Co., Ltd.
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TANG SI LEI
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Shanghai Aladdin Biochemical Technology Co., Ltd
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(CAS:82294-70-0)
A LA DING
anhua.mao@aladdin-e.com

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